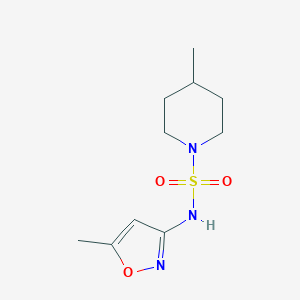
Ethyl 1-(3,4-dichlorobenzoyl)piperidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-(3,4-dichlorobenzoyl)piperidine-3-carboxylate is a chemical compound with the molecular formula C15H17Cl2NO3 It is characterized by the presence of a piperidine ring substituted with an ethyl ester group and a dichlorobenzoyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(3,4-dichlorobenzoyl)piperidine-3-carboxylate typically involves the reaction of 3,4-dichlorobenzoyl chloride with ethyl 3-piperidinecarboxylate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 1-(3,4-dichlorobenzoyl)piperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The dichlorobenzoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoyl derivatives.
Applications De Recherche Scientifique
Ethyl 1-(3,4-dichlorobenzoyl)piperidine-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl 1-(3,4-dichlorobenzoyl)piperidine-3-carboxylate involves its interaction with specific molecular targets. The dichlorobenzoyl group can interact with enzymes or receptors, leading to modulation of biological pathways. The piperidine ring may enhance the compound’s binding affinity and specificity for its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 1-(3,4-dichlorobenzoyl)-4-piperidinecarboxylate
- 3,5-Dichlorobenzamide derivatives
Uniqueness
Ethyl 1-(3,4-dichlorobenzoyl)piperidine-3-carboxylate is unique due to its specific substitution pattern on the piperidine ring and the presence of the dichlorobenzoyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
349616-88-2 |
|---|---|
Formule moléculaire |
C15H17Cl2NO3 |
Poids moléculaire |
330.2g/mol |
Nom IUPAC |
ethyl 1-(3,4-dichlorobenzoyl)piperidine-3-carboxylate |
InChI |
InChI=1S/C15H17Cl2NO3/c1-2-21-15(20)11-4-3-7-18(9-11)14(19)10-5-6-12(16)13(17)8-10/h5-6,8,11H,2-4,7,9H2,1H3 |
Clé InChI |
NTSBEISTXBQOLS-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CCCN(C1)C(=O)C2=CC(=C(C=C2)Cl)Cl |
SMILES canonique |
CCOC(=O)C1CCCN(C1)C(=O)C2=CC(=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[6-(2-Furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether](/img/structure/B359307.png)
![N,N-dimethyl-N-{3-[3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}amine](/img/structure/B359310.png)
![2-(4-Fluorophenyl)-5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B359339.png)











